Cas no 881482-64-0 (2-(5Z)-5-(3-methylphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpentanedioic acid)

2-(5Z)-5-(3-methylphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpentanedioic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(5Z)-5-(3-methylphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpentanedioic acid
- Pentanedioic acid, 2-[5-[(3-methylphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-
- AKOS002209374
- F1951-0029
- 2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
- 881482-64-0
- (Z)-2-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
- AKOS016275803
-
- Inchi: 1S/C16H15NO5S2/c1-9-3-2-4-10(7-9)8-12-14(20)17(16(23)24-12)11(15(21)22)5-6-13(18)19/h2-4,7-8,11H,5-6H2,1H3,(H,18,19)(H,21,22)
- InChI Key: RVBBZYPHXKOEGM-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(N1C(=O)C(=CC2=CC=CC(C)=C2)SC1=S)CCC(O)=O
Computed Properties
- Exact Mass: 365.03916493g/mol
- Monoisotopic Mass: 365.03916493g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 589
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 152Ų
Experimental Properties
- Density: 1.52±0.1 g/cm3(Predicted)
- Boiling Point: 585.7±60.0 °C(Predicted)
- pka: 3.23±0.10(Predicted)
2-(5Z)-5-(3-methylphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpentanedioic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1951-0029-20mg |
2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
881482-64-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1951-0029-5mg |
2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
881482-64-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1951-0029-40mg |
2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
881482-64-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1951-0029-10μmol |
2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
881482-64-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1951-0029-4mg |
2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
881482-64-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1951-0029-5μmol |
2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
881482-64-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1951-0029-3mg |
2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
881482-64-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1951-0029-25mg |
2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
881482-64-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1951-0029-20μmol |
2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
881482-64-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1951-0029-1mg |
2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
881482-64-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
2-(5Z)-5-(3-methylphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpentanedioic acid Related Literature
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
Additional information on 2-(5Z)-5-(3-methylphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpentanedioic acid
Introduction to 2-(5Z)-5-(3-methylphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpentanedioic Acid (CAS No. 881482-64-0)
2-(5Z)-5-(3-methylphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpentanedioic acid, identified by its CAS number 881482-64-0, is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the class of heterocyclic derivatives, characterized by its intricate molecular structure, which includes a thiazolidinone core and a pentanedioic acid moiety. The presence of a methylidene group at the 5-position and a sulfanylidene functional group at the 4-position further enhances its structural complexity and potential biological activity.
The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. The thiazolidinone ring is a key structural feature, known for its stability and versatility in forming hydrogen bonds with biological targets. This property makes it an attractive scaffold for drug design, particularly in the development of small-molecule inhibitors targeting enzymes and receptors involved in various diseases.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of this compound with biological targets with greater accuracy. Molecular docking studies have suggested that 2-(5Z)-5-(3-methylphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpentanedioic acid may interact with proteins involved in inflammatory pathways, making it a promising candidate for therapeutic applications in conditions such as arthritis and autoimmune disorders.
The sulfanylidene functional group present in the molecule is particularly noteworthy for its potential role in modulating enzyme activity. Sulfur-containing compounds are well-known for their ability to act as modulators of biological processes due to their ability to form stable bonds with biological targets. This feature has been exploited in the design of various drugs targeting enzymes such as kinases and proteases.
In addition to its potential therapeutic applications, this compound has also been studied for its chemical properties. The methylidene group at the 5-position contributes to the molecule's ability to participate in π-stacking interactions, which can be important for binding affinity and selectivity. Furthermore, the pentanedioic acid moiety provides a site for further functionalization, allowing researchers to tailor the properties of the compound for specific applications.
One of the most exciting areas of research involving this compound is its potential as an intermediate in the synthesis of more complex drug candidates. The structural features of 2-(5Z)-5-(3-methylphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpentanedioic acid make it an ideal building block for constructing more elaborate molecules with enhanced biological activity. Researchers have already demonstrated its utility in generating derivatives with improved binding affinities and selectivities for target enzymes.
The development of new synthetic methodologies has also been a focus area for researchers working with this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular frameworks, including those containing multiple stereocenters. These advances have not only improved the accessibility of this compound but also opened up new possibilities for its application in drug discovery.
The pharmacokinetic properties of 2-(5Z)-5-(3-methylphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpentanedioic acid are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its potential as a drug candidate. Preliminary studies suggest that this compound exhibits favorable solubility and stability properties, which are essential for successful drug development.
Another area of interest is the potential use of this compound in combination therapies. The ability to combine multiple compounds that target different aspects of a disease process can lead to synergistic effects, improving overall treatment outcomes. Researchers are exploring combinations of 2-(5Z)-5-(3-methylphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpentanedioic acid with other drugs that act on related pathways or targets.
The role of this compound in preclinical studies is also significant. Preclinical trials are essential for evaluating the safety and efficacy of new drug candidates before they can be tested in humans. These studies provide valuable insights into how a compound behaves in vivo and help identify any potential side effects or toxicities.
The future prospects for 2-(5Z)-5-(3-methylphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylopenτανedioic acid are bright, with ongoing research aimed at uncovering its full potential as a therapeutic agent. As our understanding of biological processes continues to grow, so too will our ability to design molecules that target these processes with high precision and efficacy.
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